molecular formula C23H30N2O4S B11598880 N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11598880
M. Wt: 430.6 g/mol
InChI Key: DGTJOMYUOOLRIE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure that includes a dimethylamino group, a dimethylphenoxy group, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dimethylamino benzyl and dimethylphenoxy intermediates, followed by their coupling with the dioxidotetrahydrothiophenyl acetamide moiety under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide include other amides and benzyl derivatives with similar structural features. Examples include:

  • N-[4-(dimethylamino)benzyl]-acetamide
  • 2-(3,4-dimethylphenoxy)-acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula: C23H30N2O4S
  • Molecular Weight: 430.6 g/mol
  • IUPAC Name: N-[[4-(dimethylamino)phenyl]methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
  • InChI Key: DGTJOMYUOOLRIE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow for various interactions:

  • Hydrogen Bonding: Facilitates binding to target proteins.
  • Hydrophobic Interactions: Enhances stability in biological systems.
  • π-π Stacking: Contributes to the binding affinity with aromatic residues in proteins.

These interactions can modulate enzyme activities or receptor signaling pathways, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antifungal Activity

A study evaluated the antifungal properties of synthesized flavonoid derivatives, including compounds similar in structure. Some derivatives demonstrated significant inhibition against fungi such as Aspergillus flavus and Penicillium expansum at concentrations of 0.5 mg/ml and 0.25 mg/ml . Although specific data on the compound is limited, its structural analogs suggest potential antifungal efficacy.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored through various assays. For instance, compounds with similar functional groups have shown promise in inhibiting enzymes involved in metabolic pathways, which could be extrapolated to predict similar activity for this compound.

Case Study 1: Synthesis and Biological Testing

A recent study focused on the synthesis of derivatives based on the parent structure of this compound. The synthesized compounds were subjected to biological testing against various microbial strains. Results indicated that modifications in the phenoxy and thiophene moieties significantly affected the biological activity, highlighting the importance of structural optimization.

Case Study 2: Pharmacological Profiling

In another investigation, a series of compounds structurally related to this acetamide were profiled for their pharmacological properties. The results showed that certain derivatives exhibited notable anti-inflammatory and analgesic effects in animal models. This suggests that this compound may also possess similar therapeutic potential .

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H30N2O4S/c1-17-5-10-22(13-18(17)2)29-15-23(26)25(21-11-12-30(27,28)16-21)14-19-6-8-20(9-7-19)24(3)4/h5-10,13,21H,11-12,14-16H2,1-4H3

InChI Key

DGTJOMYUOOLRIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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